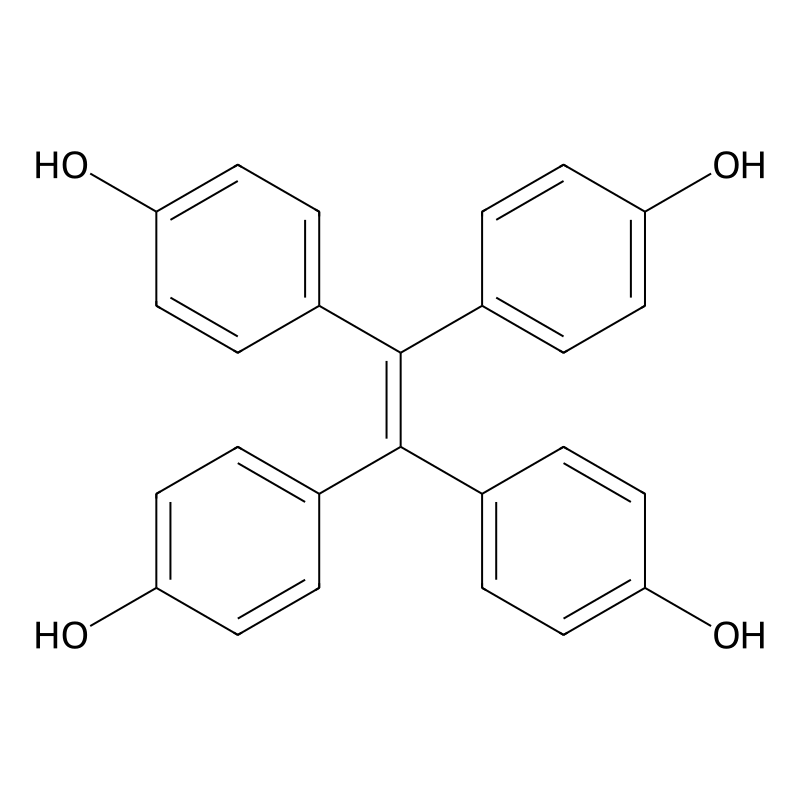

Tetrakis(4-hydroxyphenyl)ethylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Material Science

The presence of four hydroxyl groups (OH) and a central ethylene (C=C) double bond suggests potential for Tetrakis(4-hydroxyphenyl)ethylene to participate in hydrogen bonding and π-π interactions with other molecules. This could be relevant in the development of new functional materials like liquid crystals or polymers [].

Biomedical Research

The hydroxyl groups might endow Tetrakis(4-hydroxyphenyl)ethylene with antioxidant properties. Further research is needed to explore this possibility and its potential applications in mitigating oxidative stress-related conditions [].

Organic Synthesis

The molecule's structure could be a useful starting material for the synthesis of more complex organic compounds with desired functionalities. The hydroxyl groups can be exploited for further chemical modifications through various organic reactions [].

Tetrakis(4-hydroxyphenyl)ethylene is an organic compound with the molecular formula CHO and a molecular weight of 396.44 g/mol. It is characterized by the presence of four hydroxyphenyl groups attached to an ethylene backbone, which contributes to its unique properties. This compound is notable for its potential applications in materials science, particularly in the development of organic light-emitting diodes and sensors due to its photophysical properties and ability to undergo aggregation-induced emission.

Several methods exist for synthesizing tetrakis(4-hydroxyphenyl)ethylene:

- Condensation Reaction: The primary method involves reacting phenols with glyoxal under acidic conditions, typically using sulfuric acid as a catalyst. This process allows for the formation of the desired tetrakis compound along with other isomers .

- Purification Techniques: Following synthesis, high-purity tetrakis(4-hydroxyphenyl)ethylene can be obtained through extraction methods involving solvents like tetrahydrofuran, which enhances solubility and facilitates separation from unreacted materials .

- Alternative Routes: Other synthetic routes may involve variations in reactants or conditions, but these are less commonly reported.

Tetrakis(4-hydroxyphenyl)ethylene has several applications:

- Organic Electronics: Its unique optical properties make it suitable for use in organic light-emitting diodes and photovoltaic devices.

- Sensors: The compound can be utilized in sensor technologies due to its ability to detect various gases and environmental pollutants.

- Biomedical

Tetrakis(4-hydroxyphenyl)ethylene shares similarities with several related compounds, including:

- Tetrakis(dimethylamino)-tetraphenylethylene: Known for its application in gas detection (NO and SO), this compound exhibits different electronic properties due to the presence of dimethylamino groups .

- Tetraphenylethylene: Lacking hydroxyl groups, this compound demonstrates different photophysical properties and is often used in studies related to aggregation-induced emission.

- 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane: A structural isomer that features similar hydroxyphenyl substituents but differs in connectivity and physical properties .

Uniqueness of Tetrakis(4-hydroxyphenyl)ethylene

The uniqueness of tetrakis(4-hydroxyphenyl)ethylene lies in its specific arrangement of hydroxy groups which enhances its solubility and reactivity compared to similar compounds. Its ability to undergo aggregation-induced emission sets it apart from others like tetraphenylethylene, making it particularly valuable for applications in optoelectronics.